1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-
Description
Contextualization of Pyrrole (B145914) Core Structures in Organic Synthesis and Heterocyclic Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a foundational scaffold in organic synthesis and heterocyclic chemistry. wikipedia.org Its unique electronic properties, arising from the delocalization of the nitrogen lone pair of electrons within the aromatic system, confer a high degree of reactivity and versatility. chemicalbook.com This makes the pyrrole nucleus a key building block in the synthesis of a vast array of complex molecules. Pyrrole and its derivatives are integral components of many natural products, including heme, chlorophyll, and vitamin B12, highlighting their fundamental role in biological systems. wikipedia.org In medicinal chemistry, the pyrrole scaffold is a privileged structure, appearing in numerous pharmaceuticals with diverse therapeutic applications, such as atorvastatin (B1662188) (Lipitor), a leading cholesterol-lowering drug. syrris.comrsc.org The ability of the pyrrole ring to engage in various chemical transformations, including electrophilic substitution and cycloaddition reactions, further underscores its importance to synthetic chemists. wikipedia.orgchemicalbook.com
Overview of the Structural Features and Reactivity Principles of Pyrrole-3-propanoic Acid Frameworks
Pyrrole-3-propanoic acid frameworks are characterized by a propanoic acid side chain attached to the third position of the pyrrole ring. This structural arrangement combines the aromaticity and reactivity of the pyrrole core with the functionality of a carboxylic acid. The propanoic acid moiety can participate in a variety of reactions, including esterification, amidation, and reduction, providing a handle for further molecular elaboration.
The reactivity of the pyrrole ring itself is significantly influenced by the nature and position of its substituents. In the case of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, the acetyl group at the 4-position acts as an electron-withdrawing group, which can deactivate the pyrrole ring towards electrophilic substitution. Conversely, the methyl group at the 5-position is an electron-donating group, which can enhance the electron density of the ring. The interplay of these electronic effects, along with the steric hindrance they may impose, governs the regioselectivity of reactions involving the pyrrole nucleus.
Identification of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- within Complex Pyrrolic Systems
The specific compound, 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, is identified by its unique chemical structure and can be definitively characterized using a combination of spectroscopic and analytical techniques. While detailed research findings on this specific molecule are not extensively available in the public domain, its identity is established through its Chemical Abstracts Service (CAS) number, 38664-17-4, and its molecular formula, C10H13NO3. bldpharm.comaaronchem.com
In a research context, the structural elucidation of this compound would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the connectivity of the acetyl, methyl, and propanoic acid groups to the pyrrole ring.
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight and elemental composition of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H bond of the pyrrole, the carbonyl groups of the acetyl and carboxylic acid moieties, and the O-H bond of the carboxylic acid.
Below is a data table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 3-(4-acetyl-5-methyl-1H-pyrrol-3-yl)propanoic acid |
| CAS Number | 38664-17-4 |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
Historical Perspectives on the Discovery and Initial Academic Investigations of Related Pyrrole Compounds
The history of pyrrole chemistry dates back to 1834 when it was first detected by F. F. Runge as a component of coal tar. rgmcet.edu.in The name "pyrrole" is derived from the Greek word "pyrrhos," meaning "fiery," which alludes to the red color it imparts to a pine splint moistened with hydrochloric acid. The correct structure of pyrrole was later established by Adolf von Baeyer in 1870. rgmcet.edu.in
The late 19th century witnessed seminal discoveries in the synthesis of pyrrole derivatives, which laid the groundwork for modern heterocyclic chemistry. In 1884, German chemists Carl Paal and Ludwig Knorr independently reported a method for synthesizing substituted furans from 1,4-diketones. wikipedia.org This reaction was subsequently adapted for the synthesis of pyrroles and thiophenes and is now famously known as the Paal-Knorr synthesis. rgmcet.edu.inwikipedia.org This method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. alfa-chemistry.com
Also in 1884, Ludwig Knorr developed another powerful method for pyrrole synthesis, now known as the Knorr pyrrole synthesis. wikipedia.org This reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org These classical synthetic routes, along with the Hantzsch pyrrole synthesis, remain cornerstones of pyrrole chemistry and are still widely used today. syrris.com The development of these methods was crucial for the early investigations into the properties and reactivity of a wide range of substituted pyrroles, paving the way for the synthesis of more complex pyrrolic structures, including the framework of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-acetyl-5-methyl-1H-pyrrol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-10(7(2)12)8(5-11-6)3-4-9(13)14/h5,11H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZIZPJYPBTHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)CCC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238229 | |
| Record name | Pentafluorobenzyl 2-methyl-3-acetyl-4-(3-propionate)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38664-17-4, 90663-63-1 | |
| Record name | 4-Acetyl-5-methyl-1H-pyrrole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38664-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzyl 2-methyl-3-acetyl-4-(3-propionate)pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090663631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorobenzyl 2-methyl-3-acetyl-4-(3-propionate)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Pyrrole 3 Propanoic Acid, 4 Acetyl 5 Methyl and Its Structural Analogues
Classical and Contemporary Ring-Forming Strategies for Pyrrole (B145914) Synthesis Applicable to 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-
The construction of the pyrrole ring is a well-established field in organic chemistry, with several named reactions providing reliable pathways to this heterocyclic system. nih.govresearchgate.net These methods, while classical, have been continuously refined to improve yields, expand substrate scope, and incorporate greener reaction conditions. rgmcet.edu.in
Paal-Knorr Condensation and its Modern Variants
The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a cornerstone method for the synthesis of pyrroles. wikipedia.orgsynarchive.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield the corresponding pyrrole. researchgate.netorganic-chemistry.org This method is highly versatile, allowing for the synthesis of a wide range of substituted pyrroles. wikipedia.org
The synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- via the Paal-Knorr reaction would conceptually involve the reaction of a suitably substituted 1,4-dicarbonyl precursor with an appropriate amine. The core mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring. wikipedia.org
Modern Variants: Contemporary modifications to the Paal-Knorr synthesis have focused on milder reaction conditions and the use of more environmentally benign catalysts. bohrium.com These advancements address the limitations of classical approaches, which often require harsh acidic conditions and prolonged heating that can be detrimental to sensitive functional groups. researchgate.netrgmcet.edu.in
Modern variants include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.
Use of solid acid catalysts: Heterogeneous catalysts such as clays (B1170129) (e.g., montmorillonite (B579905) KSF), silica (B1680970) sulfuric acid, and tungstate (B81510) sulfuric acid offer advantages like easier product separation and catalyst recyclability. rgmcet.edu.in
Green catalysts: Novel catalysts like saccharin (B28170) and even natural sources such as grape juice have been explored to promote the condensation under milder conditions. rgmcet.edu.inbohrium.com
Lewis acid catalysis: In addition to Brønsted acids, Lewis acids can be employed to facilitate the reaction, which can be beneficial for substrates with acid-sensitive functionalities. semanticscholar.org
| Catalyst/Condition | Description | Advantages |
| Traditional Acids | Brønsted acids like H₂SO₄, HCl, p-TsOH. rgmcet.edu.in | Well-established, effective for many substrates. |
| Microwave Irradiation | Use of microwave energy to accelerate the reaction. | Reduced reaction times, often higher yields. |
| Solid Acid Catalysts | Heterogeneous catalysts like zeolites, clays, and supported acids. rgmcet.edu.in | Ease of separation, reusability, often milder conditions. rgmcet.edu.in |
| Green Catalysts | Catalysts derived from natural sources or those with low environmental impact, e.g., saccharin. rgmcet.edu.in | Environmentally benign, mild reaction conditions. bohrium.com |
| Lewis Acids | Catalysts like ZnCl₂, FeCl₃. organic-chemistry.org | Can be used for acid-sensitive substrates. |
Knorr Pyrrole Synthesis and Related Condensations
The Knorr pyrrole synthesis, another classical method developed by Ludwig Knorr, involves the condensation of an α-amino-ketone with a β-ketoester or other compound containing an active methylene (B1212753) group. semanticscholar.org This reaction is particularly useful for the synthesis of polysubstituted pyrroles with specific regiochemistry.
A potential retrosynthetic analysis for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- using a Knorr-type approach would involve the disconnection of the pyrrole ring to an α-aminoketone and a β-dicarbonyl compound. The reaction typically proceeds under acidic conditions, with acetic acid often used as the solvent. semanticscholar.org
A catalytic version of the Knorr pyrrole synthesis has been developed, which involves the dehydrogenative coupling of amino alcohols with keto esters, producing hydrogen as a byproduct. This modern approach offers a more atom-economical route to highly functionalized pyrroles.
Hantzsch Pyrrole Synthesis and Cycloaddition Approaches
The Hantzsch pyrrole synthesis is a three-component reaction involving an α-halo ketone, a β-ketoester, and ammonia or a primary amine. researchgate.net This method provides a convergent approach to constructing the pyrrole ring. For the target molecule, this would entail the careful selection of three appropriate building blocks that would assemble to form the desired substitution pattern.
Recent advancements in this area include photoinduced Hantzsch-type reactions. For example, the reaction between α-bromo ketones and enaminones in the presence of a photocatalyst can lead to polysubstituted pyrroles under mild conditions. nih.gov
Cycloaddition reactions, while not a classical named synthesis for pyrroles, represent a powerful modern strategy. These reactions, such as [3+2] or [4+1] cycloadditions, can provide access to highly substituted pyrroles with excellent control over stereochemistry and regiochemistry.
Barton-Zard Reaction and Nitroalkane-Based Syntheses
The Barton-Zard reaction is a powerful method for the synthesis of pyrroles from the reaction of a nitroalkene with an isocyanoacetate. This reaction proceeds via a base-catalyzed Michael addition, followed by cyclization and elimination of the nitro group. This approach is particularly valuable for accessing pyrroles with a variety of substitution patterns.
Syntheses based on nitroalkanes offer another versatile route. The reaction of nitroalkanes with various electrophiles and subsequent cyclization can lead to the formation of the pyrrole ring. These methods are advantageous due to the wide availability of nitroalkanes and the ability to introduce diverse functional groups.
Van Leusen Pyrrole Synthesis utilizing Tosyl Methyl Isocyanide (TosMIC)
The Van Leusen pyrrole synthesis is a base-catalyzed reaction between an α,β-unsaturated ketone, aldehyde, or imine and tosylmethyl isocyanide (TosMIC). This reaction is a [3+2] cycloaddition that provides a direct route to 3,4-disubstituted pyrroles.
A mechanochemical Van Leusen pyrrole synthesis has been developed, offering a solvent-free and efficient method for preparing 3,4-disubstituted pyrroles. This approach is compatible with a range of electron-withdrawing groups.
Metal-Catalyzed Synthetic Pathways for Pyrrole-3-propanoic acid Derivatives
In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocycles, including pyrroles. These methods often offer high efficiency, selectivity, and functional group tolerance.
Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols can produce various substituted pyrroles in good yields. This approach allows for the convergent assembly of the pyrrole ring from readily available starting materials.
Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of functionalized pyrroles. For instance, the synthesis of substituted pyrroles from internal alkynes has been demonstrated using a palladium catalyst. The mechanism involves an oxidative addition, migratory insertion, and subsequent isomerization and cyclization steps. nih.gov
Iron-catalyzed syntheses of N-substituted pyrroles in water have also been reported, providing an inexpensive and practical method. For example, the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines can be effectively catalyzed by iron(III) chloride in water. organic-chemistry.org
| Metal Catalyst | Reaction Type | Reactants | Advantages |
| Ruthenium | Three-component reaction | Ketones, amines, vicinal diols | Convergent synthesis, good yields. |
| Palladium | Cyclization of alkynes | Internal alkynes, aryl bromides, amines nih.gov | Access to highly substituted pyrroles. |
| Iron | Paal-Knorr type condensation | 2,5-Dimethoxytetrahydrofuran, amines organic-chemistry.org | Inexpensive, environmentally friendly (water solvent). organic-chemistry.org |
| Manganese | Dehydrogenative coupling (Knorr-type) | Amino alcohols, keto esters | Atom-economical, forms H₂ as byproduct. |
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks, including substituted pyrroles. The Narasaka-Heck reaction, a palladium-catalyzed cyclization of γ,δ-unsaturated oxime esters, provides an efficient route to various N-heterocyclic compounds, including pyrroles. nih.gov This methodology can be extended to the synthesis of spirocyclic pyrrolines through a sequential Narasaka-Heck cyclization, C–H activation, and [4 + 2] annulation cascade. nih.gov In this process, a spiro-palladacycle intermediate is formed, which then undergoes regioselective insertion of a C2 synthon to assemble the final spirocyclic pyrroline (B1223166) structure. nih.gov
Furthermore, palladium-catalyzed multicomponent reactions offer a streamlined approach to complex pyrrole derivatives. For instance, a three-component tandem cyclization of 2-(2,3-allenyl)acylacetates, organic halides, and amines has been developed for the synthesis of 4,5-dihydro-1H-pyrrole derivatives. researchgate.net This reaction demonstrates broad substrate scope, tolerating a variety of aromatic and aliphatic amines as well as aromatic and alkenic iodides. researchgate.net The versatility of palladium catalysis is also highlighted in the synthesis of fused polycyclic pyrrole derivatives through sequential reactions involving allene (B1206475) intermediates. sci-hub.st
| Reaction Type | Catalyst/Reagents | Key Intermediates | Product Type | Reference |
| Narasaka-Heck/C-H activation/[4+2] annulation | Palladium catalyst, 2-chlorobenzoic acid or ethyl phenylpropiolate | Spiro-palladacycle | Spirocyclic pyrrolines | nih.gov |
| Three-component tandem cyclization | Palladium catalyst | Allene intermediates | 4,5-Dihydro-1H-pyrrole derivatives | researchgate.net |
| Sequential reaction via allene intermediates | Pd(Ph3P)2Cl2, CuI | Vinylallene, [3+2] cycloadduct | Fused polycyclic pyrroles | sci-hub.st |
Gold-Catalyzed Cascade Reactions and Hydroamination
Gold catalysts, particularly gold(I) complexes, have gained prominence in the synthesis of pyrroles due to their ability to activate alkynes under mild conditions. organic-chemistry.orgacs.org A notable example is the gold(I)-catalyzed cascade reaction that enables the modular synthesis of multi-substituted pyrroles from acyclic substrates. organic-chemistry.org This reaction proceeds via an autotandem catalysis mechanism, where a single gold catalyst facilitates both the initial addition of a gold-acetylide to an acetal (B89532) and the subsequent 5-endo-dig cyclization and aromatization. organic-chemistry.orgacs.org This formal [3 + 2] annulation strategy offers excellent functional group tolerance. organic-chemistry.org
Gold catalysis is also effective in promoting intramolecular reactions between pyrroles and alkynes, leading to dearomatization and the formation of 2,2-disubstituted-2H-pyrroles. nih.gov This tandem catalysis involves the initial formation of a 2-alkynylphenyl-3-pyrrole intermediate, followed by a catalytic cycloisomerization. nih.gov Furthermore, gold-catalyzed cascade reactions of yne-enones with iminooxindoles have been developed to access functionalized 3,2′-pyrrolidinyl-spirooxindoles with high reactivity and excellent cis-selectivity. acs.org
| Reaction Type | Catalyst | Key Steps | Product Type | Reference |
| Cascade Reaction | Gold(I) catalyst, AgOTf | Gold-acetylide addition, 5-endo-dig cyclization, aromatization | Multi-substituted pyrroles | organic-chemistry.org |
| Intramolecular Pyrrole-Alkyne Coupling | Gold catalyst, isoxazole (B147169) cocatalyst | Formation of 2-alkynylphenyl-3-pyrroles, cycloisomerization | 2,2-disubstituted-2H-pyrroles | nih.gov |
| Cascade Cycloisomerization/(3+2) Annulation | Gold catalyst | Cycloisomerization of yne-enones, annulation with iminooxindoles | 3,2′-Pyrrolidinyl-spirooxindoles | acs.org |
Indium(III) Chloride Catalysis in Pyrrole Formation
Indium(III) chloride has proven to be an effective catalyst for the synthesis of substituted pyrroles. It catalyzes the intramolecular cyclization of homopropargyl azides to afford a broad range of pyrroles and bispyrroles in good yields. nih.govacs.org This method proceeds with complete 5-endo-dig regioselectivity and involves the loss of molecular nitrogen. nih.govacs.org A proposed mechanism suggests the coordination of the indium catalyst to the alkyne, followed by intramolecular attack of the azide, cyclization, and subsequent rearrangement to the pyrrole ring. nih.gov
Furthermore, indium(III) chloride can catalyze a one-pot, three-component reaction for the synthesis of highly substituted pyrroles from easily accessible starting materials. thieme-connect.com This multicomponent approach is notable for its operational simplicity, as it does not require the exclusion of air or moisture. thieme-connect.com The catalyst demonstrates superiority over other investigated catalysts for this transformation. thieme-connect.com Indium salts are also effective in Paal-Knorr type condensations of γ-diketones with amines under solvent-free conditions, providing N-substituted pyrroles in high to excellent yields. scispace.com
| Starting Materials | Catalyst | Reaction Conditions | Product Type | Yield | Reference |
| Homopropargyl azides | InCl3 (5 mol%) | DCE, 80 °C, 18 h | Substituted pyrroles | Good | nih.govacs.org |
| Acetylene, amine, silyl (B83357) enol ether | InCl3 (10 mol%) | PhCl, reflux, 1-10 h | Highly substituted pyrroles | 67-88% | thieme-connect.com |
| γ-Diketones, amines/diamines | InBr3, InCl3, or In(OTf)3 | Room temperature, solvent-free | N-substituted pyrroles | 81-98% | scispace.com |
Iron(III) Chloride Catalyzed Multicomponent Reactions
Iron(III) chloride is an environmentally benign and sustainable metal catalyst that has been successfully employed in the synthesis of N-aryl substituted pyrroles through an efficient and operationally simple three-component coupling reaction. tandfonline.com This method utilizes readily available starting materials such as nitroalkenes, 1,3-dicarbonyl compounds, and primary aromatic amines. tandfonline.com The reaction proceeds through a catalytic sequence of Fe(III)-catalyzed amination, Michael addition, and cycloisomerization to afford the desired N-aryl pyrroles in good yields. tandfonline.com
The use of iron(III) chloride also extends to the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides in water. organic-chemistry.org This practical and economical method provides N-substituted pyrroles under very mild reaction conditions with good to excellent yields. organic-chemistry.org The versatility of multicomponent reactions in pyrrole synthesis is well-documented, offering high atom economy and bond-forming efficiency. bohrium.comrsc.orgrsc.org
| Starting Materials | Catalyst | Reaction Conditions | Key Steps | Product Type | Reference |
| Nitroalkenes, 1,3-dicarbonyl compounds, primary aromatic amines | FeCl3 | Nitromethane, 100 °C | Amination/Michael/cycloisomerization | N-aryl substituted pyrroles | tandfonline.com |
| 2,5-Dimethoxytetrahydrofuran, amines/sulfonamides | FeCl3 | Water, mild conditions | Paal-Knorr condensation | N-substituted pyrroles | organic-chemistry.org |
Green Chemistry Approaches and Sustainable Synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Precursors
In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methodologies. nih.govmdpi.com Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. semanticscholar.org
Photo- and Electro-chemical Synthesis of Substituted Pyrroles
Photochemical and electrochemical methods have emerged as powerful tools for sustainable organic synthesis, offering new pathways for the construction of substituted pyrroles. rsc.orgrsc.org These methods often proceed under mild conditions and can provide access to diverse pyrrole structures from various nitrogen-containing precursors. rsc.orgrsc.org
Visible-light-mediated photocatalysis has been utilized for the metal-free synthesis of highly substituted pyrroles via three-component reactions. rsc.org For instance, the use of an organic dye as a photocatalyst can facilitate the [3 + 2] annulation of vinyl azides with α-carbonyl alkenes. rsc.org Electrochemical synthesis provides another green alternative, enabling oxidative annulation reactions. An example is the electrochemical oxidative annulation of primary amines with aldehydes or ketones to produce polysubstituted pyrroles. rsc.org Furthermore, an efficient electrochemical synthesis of 1,2,3-trisubstituted pyrroles has been developed from the one-pot, three-component reaction of β-dicarbonyl compounds, aldehydes, and amines. researchgate.net
| Method | Precursors | Key Features | Product Type | Reference |
| Visible-light photocatalysis | Vinyl azides, α-carbonyl alkenes | Metal-free, [3+2] annulation | Highly substituted pyrroles | rsc.org |
| Electrochemical synthesis | Primary amines, aldehydes/ketones | Oxidative annulation | Polysubstituted pyrroles | rsc.org |
| Electrochemical synthesis | β-dicarbonyl compounds, aldehydes, amines | One-pot, three-component reaction | 1,2,3-trisubstituted pyrroles | researchgate.net |
Microwave-Assisted and Ultrasound-Promoted Pyrrole Cyclizations
Microwave irradiation and ultrasound have become valuable techniques in organic synthesis, often leading to shorter reaction times, higher yields, and improved purity compared to conventional heating methods. researchgate.netpensoft.net These energy sources can promote various cyclization reactions for the synthesis of pyrroles and their derivatives.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Paal-Knorr cyclization of 1,4-dicarbonyl compounds. pensoft.net For example, the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and primary amines is significantly accelerated by microwave irradiation, with the reaction time being drastically reduced in the presence of N-bromosuccinimide (NBS) as a catalyst under solvent-free conditions. pensoft.net Microwave irradiation also facilitates the tandem hydroamination and oxidative cyclization of natural amino acids with diethyl acetylenedicarboxylate (B1228247) to produce functionalized pyrrole derivatives. researchgate.net
Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which can lead to higher yields and shorter reaction times under milder conditions. researchgate.netacs.org A straightforward synthesis of substituted pyrroles has been achieved using a zirconium chloride-catalyzed modified Paal-Knorr method under ultrasound irradiation in a solvent-free medium. researchgate.net This approach provides easy access to various substituted pyrroles in good to excellent yields with short reaction times. researchgate.net Ultrasound has also been employed in the one-pot condensation for the synthesis of novel pyrrole dihydropyrimidinones in a green solvent, demonstrating a simple, safe, and eco-friendly synthetic approach. researchgate.net
| Energy Source | Reaction Type | Catalyst/Reagents | Key Advantages | Product Type | Reference |
| Microwave | Paal-Knorr cyclization | N-bromosuccinimide (NBS) | Reduced reaction time, solvent-free | N-substituted pyrroles | pensoft.net |
| Microwave | Tandem hydroamination/oxidative cyclization | Copper oxide | Faster reaction, high yields | Functionalized pyrroles | researchgate.net |
| Ultrasound | Modified Paal-Knorr | Zirconium chloride | Short reaction times, solvent-free, high yields | Substituted pyrroles | researchgate.net |
| Ultrasound | One-pot condensation | Lactic acid (solvent) | Eco-friendly, simple, safe | Pyrrole dihydropyrimidinones | researchgate.net |
Solvent-Free and Aqueous Medium Reactions for Pyrrole Ring Construction
The principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. researchgate.netnih.gov For the construction of polysubstituted pyrrole rings, such as that in 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, significant progress has been made in utilizing solvent-free conditions or benign aqueous media. orgchemres.orgresearchgate.net These approaches often employ energy sources like microwave irradiation and ultrasonication to accelerate reaction rates and improve yields. pensoft.netresearchgate.netnih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times with the benefits of a greener process. pensoft.netorganic-chemistry.org The Paal-Knorr reaction, a classic method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, is particularly amenable to microwave irradiation under solvent-free or aqueous conditions. organic-chemistry.orgresearchgate.netwikipedia.org For instance, N-substituted pyrroles can be expeditiously synthesized by reacting 2,5-dimethoxytetrahydrofuran with various amines under solventless conditions, catalyzed by molecular iodine and microwave irradiation. nih.govmdpi.com Similarly, the reaction of 2,5-hexanedione with primary amines has been effectively catalyzed by N-bromosuccinimide (NBS) under solvent-free microwave conditions, drastically reducing reaction times. pensoft.net Organocatalysts, such as salicylic (B10762653) acid, have also been successfully employed in solvent-free, microwave-assisted Paal-Knorr syntheses, achieving high conversions in mere seconds. pensoft.netresearchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional heating. nih.govnih.gov Ultrasound irradiation can enhance reaction rates and yields under mild conditions. researchgate.net The Paal-Knorr synthesis of substituted pyrroles has been successfully performed under solvent-free conditions using ultrasound irradiation with zirconium chloride as an efficient Lewis acid catalyst. researchgate.net This method offers easy access to various substituted pyrroles in good to excellent yields with short reaction times. researchgate.net Aqueous media are also highly compatible with sonochemical methods. nih.gov For example, the synthesis of highly substituted pyrroles has been achieved in aqueous media without any catalyst, demonstrating the utility of ultrasound in promoting green chemical transformations. semanticscholar.org
Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions by grinding solid reactants together, represents a truly solvent-free synthetic method. thieme-connect.comacs.org The van Leusen pyrrole synthesis, which can produce 3,4-disubstituted pyrroles, has been adapted to mechanochemical conditions using ball milling, providing moderate to excellent yields. acs.orgorganic-chemistry.org This approach is compatible with a range of electron-withdrawing groups. acs.org Furthermore, a metal-free, mechanochemical synthesis of polyyne-substituted pyrroles has been achieved by simply grinding 1-haloalkynes, pyrroles, and potassium carbonate, showcasing a simple and effective route for C-H functionalization under solventless conditions. thieme-connect.com
The synthesis of the target compound, 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, could plausibly be adapted from these green methodologies. A retrosynthetic analysis based on the Paal-Knorr reaction suggests a 1,4-dicarbonyl precursor like 3-acetyl-4-oxohexanoic acid or a suitable derivative, which could be condensed with an ammonia source under microwave or ultrasonic irradiation in an aqueous or solvent-free system.
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Microwave-Assisted | 2,5-Dimethoxytetrahydrofuran, Aniline | Iodine (5 mol%), Solvent-free, MW | 95% | nih.gov |
| Microwave-Assisted | 2,5-Hexanedione, 4-Bromoaniline | Salicylic acid, Solvent-free, MW, 15s | 92% | pensoft.net |
| Ultrasound-Assisted | Acetonylacetone, Alkyl/Aryl amines | ZrCl₄, Solvent-free, Ultrasound, 7-180 min | High | researchgate.net |
| Aqueous Medium | Hexa-2,5-dione, Aliphatic/Aromatic amines | Water, Reflux | Good to Excellent | researchgate.net |
| Mechanochemical | TosMIC, α,β-Unsaturated Ketones | K₂CO₃, Ball milling | Moderate to Excellent | acs.org |
Stereoselective and Regioselective Synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- and its Chiral Analogues
Achieving specific substitution patterns (regioselectivity) and controlling stereochemistry are paramount in the synthesis of complex organic molecules. While the target compound, 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, is achiral, the synthesis of its chiral analogues requires advanced stereoselective methods. Furthermore, the placement of the distinct acetyl and propanoic acid groups at the C4 and C3 positions, respectively, demands a high degree of regiocontrol.
Regioselective Synthesis: Classical methods for pyrrole synthesis, such as the Knorr synthesis, involve the condensation of an α-amino-ketone with a β-dicarbonyl compound. wikipedia.org For the target molecule, this would require unsymmetrical starting materials, which can lead to the formation of regioisomeric products, complicating purification and reducing the yield of the desired isomer. The original Knorr reaction, for instance, typically involves two equivalents of a β-ketoester like ethyl acetoacetate (B1235776) to produce a symmetrically substituted pyrrole. wikipedia.org To achieve the specific 2,3,4,5-substitution pattern of the target compound, a regiocontrolled strategy is essential.
Modern synthetic methods offer solutions to these challenges. For example, a three-step, regiocontrolled synthesis of polysubstituted pyrroles has been developed utilizing a microwave-assisted Paal-Knorr reaction as the key cyclization step. organic-chemistry.orgresearchgate.net This approach starts from β-ketoesters, which are first homologated and then oxidized to provide the required 1,4-diketone precursor, ensuring the correct placement of substituents before the ring is formed. organic-chemistry.org Another strategy involves the post-synthesis functionalization of a pre-formed pyrrole ring, where selective halogenation followed by cross-coupling reactions like the Suzuki-Miyaura reaction can introduce substituents at specific positions. nih.gov
Stereoselective Synthesis of Chiral Analogues: The introduction of chirality into pyrrole-containing molecules is a significant area of research, given their prevalence in biologically active natural products and pharmaceuticals. nih.govrsc.org The synthesis of chiral analogues of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- can be approached in several ways.
One common strategy is to employ chiral starting materials. A new approach has been developed for synthesizing N-alkylpyrroles with a chiral substituent at the nitrogen atom via the Paal-Knorr reaction, using esters of amino acids as a readily available source of chirality. researchgate.net This method allows for the creation of chiral pyrrole derivatives where the stereocenter is not affected during the cyclization reaction. researchgate.net
Another powerful method involves the stereoselective addition of pyrroles to chiral reactants. For example, the regioselective addition of pyrroles to optically active nitrones under mild acidic conditions yields chiral pyrrolic N-hydroxylamines with high diastereoselectivity. rsc.org These adducts can serve as precursors to enantiomerically enriched non-proteinogenic α-amino acids, such as 2'- and 3'-pyrrolylglycines. rsc.org
Catalytic asymmetric synthesis provides a highly efficient route to chiral heterocycles. A notable example is the palladium-catalyzed asymmetric annulation between 5-bromopyrrole-2-carboxylate esters and vinyl aziridines. nih.govacs.org This reaction constructs chiral pyrrolopiperazinones, which are key intermediates in the enantioselective total synthesis of several pyrrole alkaloid natural products like (-)-longamide B and agesamides A and B. nih.govacs.org Such strategies could be adapted to create chiral analogues of the target compound by incorporating chiral side chains or by designing precursors that undergo asymmetric cyclization.
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Use of chiral starting materials, such as amino acid esters, in a Paal-Knorr reaction to introduce a chiral N-substituent. | Synthesis of N-alkylpyrroles with a chiral substituent at the nitrogen atom. | researchgate.net |
| Diastereoselective Addition | Nucleophilic addition of pyrroles to chiral nitrones to form chiral N-hydroxyamino esters as single diastereoisomers. | Access to enantio-enriched non-proteinogenic 2'- and 3'-pyrrolylglycines. | rsc.org |
| Catalytic Asymmetric Annulation | Pd-catalyzed asymmetric reaction between a substituted pyrrole and a chiral building block like a vinyl aziridine. | Enantioselective synthesis of pyrrole alkaloid natural products via chiral pyrrolopiperazinones. | nih.govacs.org |
Mechanistic Investigations of Synthetic Transformations Involving 1h Pyrrole 3 Propanoic Acid, 4 Acetyl 5 Methyl
Elucidation of Reaction Mechanisms for Pyrrole (B145914) Ring Formation (e.g., [3+2] Cycloadditions, Cyclocondensations, Oxidative Cyclizations)
The formation of the pyrrole ring is the critical step in the synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-. Several powerful strategies, each with distinct mechanisms, can be envisioned for constructing this specific heterocyclic core.
[3+2] Cycloadditions: These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered pyrrole ring. nih.gov One of the most prominent examples is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a 3-atom synthon that reacts with an electron-deficient alkene (a Michael acceptor). nih.govwikipedia.org For the target molecule, a potential Michael acceptor would be a derivative of ethyl 2-acetyl-3-methyl-4-oxohex-2-enoate. The mechanism involves a base-mediated Michael addition of TosMIC to the acceptor, followed by a 5-endo cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. wikipedia.org
Another significant [3+2] cycloaddition strategy involves the reaction of mesoionic compounds, such as münchnones, with alkynes. wikipedia.orgwhiterose.ac.uk These 1,3-dipolar cycloadditions proceed to form an initial cycloadduct, which then expels carbon dioxide via a retro-Diels-Alder process to yield the substituted pyrrole. wikipedia.orgwikipedia.org The regioselectivity of this reaction is a key consideration in designing a route to the target compound. whiterose.ac.ukacs.org
Cyclocondensations: Classical condensation reactions remain highly effective for pyrrole synthesis. pharmaguideline.com The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.org To generate 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, a suitable precursor would be 4-acetyl-5-methyl-3-(2-carboxyethyl)-2,5-hexanedione. The mechanism proceeds under neutral or weakly acidic conditions, where the amine attacks the carbonyl groups, leading to cyclization and dehydration to form the pyrrole. organic-chemistry.org
The Knorr pyrrole synthesis is another powerful method, involving the condensation of an α-amino ketone with a compound having an activated methylene (B1212753) group, such as a β-ketoester. pharmaguideline.comwikipedia.org The synthesis of the target molecule via this route would likely involve the reaction between 3-amino-2-butanone and a β-ketoester like ethyl 2-acetyl-5-oxohexanoate. The mechanism begins with the formation of an imine, which tautomerizes to an enamine, followed by cyclization and elimination of water. wikipedia.org
Oxidative Cyclizations: Modern synthetic methods often employ oxidative cyclizations, particularly of enamines, to construct the pyrrole ring. acs.orgresearchgate.net These reactions can be promoted by various oxidants like potassium persulfate (K₂S₂O₈) or through electrochemical means. nih.govacs.orgresearchgate.net A potential mechanism involves the initial oxidation of a substituted enamine to generate an amino radical cation. nih.gov This radical species can then dimerize, followed by intramolecular C-N bond formation and subsequent oxidation and aromatization (with loss of ammonia) to furnish the polysubstituted pyrrole. nih.gov Transition-metal-catalyzed oxidative approaches have also been developed, for example, using Pd(II) to construct pyrroles from N-homoallylicamines and arylboronic acids through a cascade of C-C and C-N bond formation. organic-chemistry.org
Table 1: Comparison of Pyrrole Ring Formation Mechanisms
| Reaction Type | Key Precursors | General Mechanism | Applicability to Target Compound |
|---|---|---|---|
| [3+2] Cycloaddition (Van Leusen) | TosMIC, Michael Acceptor | Michael addition, 5-endo cyclization, elimination of tosyl group. wikipedia.org | Requires a specifically designed α,β-unsaturated dicarbonyl compound. |
| [3+2] Cycloaddition (Münchnone) | N-acylamino acid, Alkyne | In situ münchnone formation, 1,3-dipolar cycloaddition, retro-Diels-Alder (CO₂ extrusion). wikipedia.orgwikipedia.org | High modularity; regioselectivity is a critical factor to control. whiterose.ac.uk |
| Cyclocondensation (Paal-Knorr) | 1,4-dicarbonyl compound, Ammonia | Condensation of amine with both carbonyls, cyclization, dehydration. organic-chemistry.org | Requires synthesis of a complex, highly substituted 1,4-dicarbonyl precursor. |
| Cyclocondensation (Knorr) | α-amino ketone, β-ketoester | Imine/enamine formation, cyclization, dehydration, aromatization. wikipedia.org | A versatile and widely used method for polysubstituted pyrroles. pharmaguideline.com |
| Oxidative Cyclization | Enamines, Oxidant (e.g., K₂S₂O₈) | Oxidation to radical cation, dimerization, cyclization, aromatization. nih.gov | Offers a transition-metal-free route with readily available starting materials. acs.org |
Detailed Studies on Intermediate Species in the Synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- (e.g., Münchnone Intermediates, Enamines, Iminyl Radicals)
The transient species formed during synthesis are pivotal in determining the final product structure and yield. Understanding these intermediates provides insight into the reaction pathway.
Münchnone Intermediates: Münchnones (1,3-oxazolium-5-olates) are mesoionic aromatic compounds that are typically generated in situ for use in 1,3-dipolar cycloaddition reactions. wikipedia.org They are most commonly formed by the cyclodehydration of N-acylamino acids using reagents like acetic anhydride (B1165640). whiterose.ac.ukwikipedia.org For the synthesis of a pyrrole with the desired 3-propanoic acid and 5-methyl substituents, one could envision starting with N-(1-carboxyethyl)propanoic acid. Dehydration would form the corresponding münchnone, which could then be trapped by an alkyne dipolarophile, such as 3-butyn-2-one, to introduce the acetyl group at the 4-position after cycloaddition and CO₂ elimination. wikipedia.org While many münchnones are unstable, certain substituted variants can be isolated, allowing for more controlled studies of their reactivity. wikipedia.org
Enamine Intermediates: Enamines are critical intermediates in many classical pyrrole syntheses. nih.gov In the Paal-Knorr synthesis, the reaction between a 1,4-dicarbonyl compound and a primary amine is proposed to proceed through a hemiaminal, which then dehydrates to form an enamine prior to the rate-determining cyclization step. organic-chemistry.orgchemtube3d.com Similarly, the Knorr synthesis mechanism involves the tautomerization of an initially formed imine to an enamine, which facilitates the subsequent intramolecular cyclization. wikipedia.org Enamines are also the direct precursors in many oxidative cyclization strategies, where their nucleophilic character and activated C=C bond are exploited for ring construction. acs.orgresearchgate.net
Iminyl Radicals: While less common for this specific substitution pattern, radical-based methods offer alternative pathways for pyrrole synthesis. Iminyl radicals can be generated from various precursors and can participate in cyclization reactions. For example, Fe-catalyzed radical cycloadditions of enamides with 2H-azirines have been shown to produce substituted pyrroles under mild conditions. organic-chemistry.org A plausible, though speculative, route could involve the generation of a radical at a position that allows for a 5-endo-trig cyclization onto an imine or a related nitrogen-containing functional group to form the pyrrole ring. Visible-light photoredox catalysis has also emerged as a powerful tool for generating radical intermediates for use in [3+2] annulation strategies to build the pyrrole core. rsc.org
Kinetic and Thermodynamic Analysis of Reactions leading to 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-
While specific kinetic and thermodynamic data for the synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- are not available, general principles derived from studies of related pyrrole syntheses can be applied.
The chemical polymerization of pyrrole has been studied kinetically, revealing complex reaction orders and the influence of oxidants and temperature on the reaction rate. researchgate.net For condensation reactions like the Paal-Knorr synthesis, the rate-determining step is typically the cyclization of the enamine intermediate. organic-chemistry.org The reaction is often accelerated by weak acids which catalyze the dehydration steps without promoting side reactions like furan (B31954) formation. organic-chemistry.org
Thermodynamic considerations often govern product stability and selectivity. In reactions that can yield multiple isomers, the thermodynamically controlled product is the most stable one, which is favored under conditions of equilibrium (e.g., higher temperatures, longer reaction times). mdpi.com Conversely, the kinetically controlled product is the one that is formed fastest and is favored under conditions that are irreversible (e.g., low temperatures, short reaction times). mdpi.com For the synthesis of a highly substituted pyrrole, thermodynamic factors will favor the formation of the stable aromatic ring. Variable-temperature NMR studies on related systems have been used to distinguish between kinetic and thermodynamic isomers. mdpi.com
Table 2: Hypothetical Kinetic and Thermodynamic Factors in Pyrrole Synthesis
| Parameter | Influence on Reaction | Example Application |
|---|---|---|
| Temperature | Affects reaction rate (kinetics) and equilibrium position (thermodynamics). Higher temperatures generally increase rates but may favor the thermodynamic product over the kinetic one. mdpi.com | In a Knorr synthesis, increasing temperature could accelerate the condensation but might also promote side reactions. |
| Catalyst Concentration | Can increase the rate of the reaction by lowering the activation energy of a key step. | Increasing the concentration of acetic acid in a Paal-Knorr synthesis can accelerate the dehydration steps. organic-chemistry.org |
| Reagent Stoichiometry | The ratio of reactants can influence the reaction pathway and suppress side-product formation. | Using an excess of the amine in a Paal-Knorr synthesis can drive the initial condensation equilibrium forward. organic-chemistry.org |
| Solvent Polarity | Can influence the stability of charged intermediates and transition states, thereby affecting reaction rates. | Polar solvents might stabilize charged intermediates in a [3+2] cycloaddition involving zwitterionic species like münchnones. |
Role of Catalysis and Additives in Directing Reaction Pathways for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Synthesis
Catalysts and additives are instrumental in controlling the efficiency, selectivity, and scope of pyrrole synthesis.
Acid and Base Catalysis: Many traditional pyrrole syntheses rely on acid or base catalysis. The Paal-Knorr synthesis is typically accelerated by the addition of a weak acid, which facilitates the crucial dehydration steps. organic-chemistry.org The Hantzsch pyrrole synthesis, a reaction between β-ketoesters, ammonia, and α-haloketones, uses a base that acts as both a reactant and a catalyst. pharmaguideline.com The Van Leusen reaction requires a base to deprotonate the TosMIC reagent, initiating the Michael addition. wikipedia.org
Metal Catalysis: Modern synthetic chemistry has introduced a wide array of metal catalysts for pyrrole formation.
Silver and Gold Catalysis: Silver catalysts have been used in formal [3+2] cycloaddition reactions. organic-chemistry.org Gold(I) catalysts have been shown to promote cascades involving propargyl-Claisen rearrangement and cyclization to form pentasubstituted pyrroles. organic-chemistry.org
Copper Catalysis: Copper catalysts can promote oxidative coupling reactions and are used in reactions of ethynyl (B1212043) methylene cyclic carbamates with amines to yield polysubstituted pyrroles. organic-chemistry.orgresearchgate.net
Palladium and Rhodium Catalysis: Palladium(II) catalysts are effective in oxidative approaches that construct pyrroles from N-homoallylicamines. nih.govorganic-chemistry.org Rhodium catalysts have been used in annulation strategies to access pyrroles. acs.org
Iridium and Manganese Catalysis: Sustainable routes using iridium and manganese catalysts have been developed, which can form pyrroles from alcohols and amino alcohols, releasing only water and hydrogen as byproducts. organic-chemistry.orgnih.gov
Iron Catalysis: Iron(III) chloride is an economical and green catalyst for the Paal-Knorr condensation in water. organic-chemistry.orgorganic-chemistry.org Iron catalysts are also used in radical cycloaddition reactions. organic-chemistry.org
Additives/Reagents: In addition to catalysts, other reagents play key roles. In oxidative cyclizations, oxidants such as K₂S₂O₈, ceric ammonium (B1175870) nitrate (B79036) (CAN), or tert-butyl hydroperoxide (TBHP) are essential for driving the reaction. nih.govacs.orgresearchgate.net In münchnone-based syntheses, dehydrating agents like acetic anhydride are required to generate the reactive mesoionic intermediate from its N-acylamino acid precursor. whiterose.ac.uk
Stereochemical Control in the Synthesis of Pyrrole-3-propanoic Acid Frameworks
While the target molecule, 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, is achiral, the principles of stereochemical control are vital when synthesizing related chiral derivatives or when using chiral precursors. The synthesis of pyrrole frameworks can involve the creation or transfer of stereochemical information.
For instance, in a [3+2] cycloaddition reaction, if one of the reacting partners (e.g., the Michael acceptor in a Van Leusen synthesis) contains a stereocenter, it can influence the diastereoselectivity of the initial cycloadduct formation. nih.gov Even though subsequent aromatization eliminates the newly formed stereocenters on the ring, the stereochemistry of the starting material can be crucial for directing the reaction pathway or for the synthesis of related, non-aromatic dihydropyrrole intermediates. acs.org
The use of chiral catalysts can induce enantioselectivity in pyrrole synthesis, leading to the formation of optically active products. This is particularly relevant in the synthesis of chiral pyrrolidine (B122466) derivatives via 1,3-dipolar cycloadditions, which can then be oxidized to the corresponding pyrroles. tandfonline.com The stereochemical outcome of such reactions is dictated by the geometry of the transition state, which is influenced by the interaction between the substrates and the chiral catalyst.
Derivatization and Functionalization Strategies for the 1h Pyrrole 3 Propanoic Acid, 4 Acetyl 5 Methyl Scaffold
Functional Group Transformations of the Propanoic Acid Moiety in 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-
The propanoic acid side chain at the C3 position is a primary site for functionalization, enabling the synthesis of various esters, amides, and alcohol derivatives.
The carboxylic acid of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- can be readily converted into esters and amides, which are common modifications in medicinal chemistry to alter properties such as solubility, stability, and bioavailability.
Esterification: Standard esterification procedures can be employed. Acid-catalyzed esterification (Fischer esterification) involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Alternatively, for more sensitive substrates, conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the desired ester.
Amidation: The formation of amides from the propanoic acid moiety typically requires the use of coupling agents to activate the carboxylic acid and facilitate the reaction with a primary or secondary amine. google.comfishersci.co.ukresearchgate.netluxembourg-bio.com This approach avoids the competing acid-base reaction that occurs with the direct heating of a carboxylic acid and an amine. fishersci.co.uk Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. masterorganicchemistry.com Another effective coupling agent is propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). google.com
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | R'-OH, H₂SO₄ (cat.), heat | Ester (R-COOR') | General Knowledge |
| Esterification (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. R'-OH, Pyridine (B92270) | Ester (R-COOR') | General Knowledge |
| Amidation | R'R''NH, EDC/HOBt, DMF, rt | Amide (R-CONR'R'') | masterorganicchemistry.com |
| Amidation | R'R''NH, T3P®, Et₃N, CH₂Cl₂ | Amide (R-CONR'R'') | google.com |
Reduction: The carboxyl group of the propanoic acid can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, readily reducing the acid to the corresponding 3-(pyrrol-3-yl)propan-1-ol derivative in an appropriate solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. nih.govmdpi.com
Oxidation: The primary oxidative transformation of the propanoic acid side chain is oxidative decarboxylation, which shortens the alkyl chain by one carbon. wikipedia.org The Hunsdiecker reaction provides a classic method for achieving this, involving the conversion of the carboxylic acid to its silver salt, followed by treatment with a halogen (typically bromine) to yield a bromoalkane with one less carbon. wikipedia.orgchemistnotes.combyjus.com This would transform the propanoic acid side chain into a 2-bromoethyl group. Modifications of the Hunsdiecker reaction, using reagents like N-halosuccinimide with a catalyst, may also be applicable. wikipedia.org It is important to note that for pyrrole-2-carboxylic acids, decarboxylation can also occur under acidic conditions, often involving the addition of water to the carboxyl group. nih.govresearchgate.netnih.govchemtube3d.comresearchgate.net A similar mechanism might be accessible for the 3-propanoic acid derivative under specific conditions.
Chemical Modifications at the Pyrrole (B145914) Ring of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-
The pyrrole ring itself is a hub for various chemical modifications, including substitution at the nitrogen atom and electrophilic substitution at the available carbon position.
The nitrogen atom of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be deprotonated by a strong base to form the pyrrolide anion. acs.org This anion is a potent nucleophile and readily reacts with various electrophiles, leading to N-substituted derivatives. acs.orgacs.org
N-Alkylation and N-Acylation: Treatment of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- with a strong base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or butyllithium (B86547) (BuLi) in an aprotic solvent like DMF or THF will generate the corresponding pyrrolide anion. acs.orgnih.gov Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an acyl halide (e.g., acetyl chloride, benzoyl chloride) will yield the N-alkylated or N-acylated product, respectively. chemistnotes.comnih.gov The regioselectivity strongly favors N-substitution due to the generation of the highly nucleophilic nitrogen anion. acs.org
| Reaction | Base | Electrophile (E+) | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| N-Alkylation | NaH, KOH | Alkyl Halide (R-X) | DMF, THF | N-Alkyl Pyrrole | acs.orgnih.gov |
| N-Acylation | NaH | Acyl Halide (RCO-Cl) | THF | N-Acyl Pyrrole | chemistnotes.com |
| N-Sulfonylation | NaH | Sulfonyl Chloride (RSO₂-Cl) | DMF | N-Sulfonyl Pyrrole | acs.org |
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, typically at a much faster rate than benzene. uop.edu.pkgoogle.com Substitution preferentially occurs at the α-positions (C2 and C5) because the carbocation intermediate is better stabilized by resonance (three resonance structures) compared to substitution at the β-positions (C3 and C4) (two resonance structures). stackexchange.comassets-servd.host
For the 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- scaffold, the C2 position is the only unsubstituted α-position and is therefore the primary target for electrophilic attack. The directing effects of the existing substituents must be considered: the C5-methyl and C3-propanoic acid groups are electron-donating and thus activating, while the C4-acetyl group is electron-withdrawing and deactivating. masterorganicchemistry.comacs.org The combined effect of the activating groups and the inherent reactivity of the α-position strongly directs incoming electrophiles to the C2 position.
Halogenation: Pyrroles react readily with halogens. acs.org To avoid polyhalogenation and control the reaction, milder halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or sulfuryl chloride (SO₂Cl₂) are often used. acs.orgresearchgate.net For the target molecule, treatment with one equivalent of NBS or NCS would be expected to yield the 2-bromo or 2-chloro derivative, respectively. researchgate.net
Nitration: Pyrroles are sensitive to strong acids and can polymerize, so standard nitrating conditions (HNO₃/H₂SO₄) are generally avoided. nih.govalfa-chemistry.com A milder reagent, acetyl nitrate (B79036) (prepared in situ from nitric acid and acetic anhydride), is typically used to achieve mononitration, which would be expected to occur at the C2 position. alfa-chemistry.comrsc.org
Acylation: Friedel-Crafts acylation can introduce an additional acyl group onto the pyrrole ring. nih.gov While pyrroles are highly reactive and can be acylated even without a strong Lewis acid catalyst (e.g., with acetic anhydride at high temperatures), the presence of the deactivating 4-acetyl group on the target molecule might necessitate the use of a Lewis acid like AlCl₃ or ZnCl₂ with an acyl chloride or anhydride. rsc.org The substitution is predicted to occur at the C2 position.
The existing acetyl and methyl groups on the pyrrole ring can also be chemically modified.
Reactions of the Acetyl Group: The carbonyl of the acetyl group can undergo typical ketone reactions.
Reduction: The acetyl group can be selectively reduced to an ethyl group using methods like the Wolff-Kishner (hydrazine, KOH) or Clemmensen (Zn(Hg), HCl) reduction. It can also be reduced to a secondary alcohol (1-hydroxyethyl group) using milder reducing agents like sodium borohydride (NaBH₄). The choice of reagent is critical to avoid reduction of the propanoic acid group.
Oxidation: The acetyl group can be oxidized to a carboxylic acid group via the haloform reaction (e.g., using NaOH/Br₂) if the adjacent methyl group on the pyrrole ring does not interfere. Alternatively, more potent oxidizing agents could be used, though care must be taken to avoid oxidation of the pyrrole ring itself. uop.edu.pk
Reactions of the Methyl Group: The methyl group at C5 can undergo free-radical halogenation on its side chain. acs.orgstackexchange.com This reaction is typically initiated by light (hν) or a radical initiator (like AIBN) using reagents such as N-bromosuccinimide (NBS). This would convert the C5-methyl group into a bromomethyl group, which is a versatile intermediate for further nucleophilic substitution reactions.
Construction of Fused and Bridged Pyrrole Systems from 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-
The inherent reactivity of the acetyl group and the adjacent pyrrole ring in 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- provides a powerful platform for the synthesis of fused heterocyclic systems. These reactions typically involve the condensation of the acetyl carbonyl group with a binucleophilic reagent, leading to the formation of a new ring fused to the pyrrole core. Such strategies are instrumental in creating novel chemical entities with potentially enhanced biological activities. nih.govnih.gov
Research into the derivatization of related pyrrole structures has demonstrated the feasibility of constructing fused pyrimidine (B1678525) and triazine rings. nih.govnih.gov The acetyl group at the C-4 position can readily react with various dinucleophiles. For instance, condensation with urea (B33335), thiourea (B124793), or guanidine (B92328) can yield pyrrolo[3,2-e]pyrimidine derivatives. The reaction proceeds via an initial condensation to form an intermediate, which then undergoes intramolecular cyclization and dehydration to afford the fused bicyclic system.
Similarly, the synthesis of pyrrolo-triazines can be envisioned. The versatility of the acetyl group allows for the exploration of a wide range of reaction partners, leading to diverse fused scaffolds. The propanoic acid side chain can also participate in cyclization reactions, either directly or after conversion to a more reactive derivative (e.g., an acid chloride or ester), potentially leading to the formation of bridged systems or lactams, further expanding the structural diversity achievable from this starting scaffold.
Table 1: Representative Strategies for Fused Pyrrole Systems
| Fused System | Reagent Class | Key Reactive Site on Pyrrole Scaffold | Resulting Heterocycle |
| Pyrrolo[3,2-e]pyrimidine | Guanidine/Thiourea | 4-acetyl group | Pyrimidine ring |
| Pyrrolo-triazine | Thiosemicarbazide | 4-acetyl group | Triazine ring |
| Fused Lactam | Intramolecular amidation | 3-propanoic acid and N-1 position | Lactam ring |
Multi-component Reactions for Diversification of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Analogs
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for generating molecular diversity. semanticscholar.orgorientjchem.org The 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- scaffold is an excellent candidate for MCRs due to its multiple functional groups that can participate in a variety of transformations.
One-pot synthesis methodologies are particularly advantageous as they are often more environmentally friendly, have shorter reaction times, and can lead to excellent yields of complex products. researchgate.net For instance, a green and simple method has been described for the synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines through a three-component reaction involving an amine, a dione, and a chloroacetyl derivative in the presence of a catalyst. researchgate.net This highlights a pathway for functionalizing the C-2 position of a related pyrrole core.
Applying this logic to 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, several MCRs can be proposed:
Hantzsch-type Reactions: The acetyl group can serve as the dicarbonyl component in a modified Hantzsch pyridine synthesis, reacting with an aldehyde and an ammonia (B1221849) source to construct a fused dihydropyridine (B1217469) ring.
Ugi or Passerini Reactions: The propanoic acid moiety can be utilized as the acid component in Ugi four-component or Passerini three-component reactions. This would allow for the introduction of significant diversity at the C-3 position by varying the other components (aldehyde/ketone, amine, and isocyanide).
Paal-Knorr Type Syntheses: While the pyrrole ring is already formed, the reactive sites on the scaffold could participate in MCRs that build additional heterocyclic rings appended to the core structure.
These MCR strategies enable the rapid generation of libraries of complex pyrrole analogs from simple and readily available starting materials, which is a powerful approach in modern medicinal chemistry and materials science. nih.gov
Table 2: Potential Multi-component Reactions for Pyrrole Diversification
| MCR Type | Participating Functional Group | Reactants | Potential Product Class |
| Ugi Reaction | 3-propanoic acid | Aldehyde, Amine, Isocyanide | Peptidomimetic derivatives |
| Passerini Reaction | 3-propanoic acid | Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamide derivatives |
| Hantzsch-type Reaction | 4-acetyl group | Aldehyde, β-ketoester, Ammonia | Fused dihydropyridine systems |
| One-pot Quinoline Synthesis | C-2 position of pyrrole | Amine, Dione, Chloroacetyl derivative | Pyrrolyl-substituted quinolines |
Advanced Spectroscopic and Analytical Characterization Techniques for 1h Pyrrole 3 Propanoic Acid, 4 Acetyl 5 Methyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the constitution of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-.
One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule, including the pyrrole (B145914) N-H and C-H, the propanoic acid chain, the acetyl group, and the methyl group attached to the ring. The chemical shifts (δ) are influenced by the electronic environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.
Similarly, the ¹³C NMR spectrum displays signals for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca The expected chemical shifts for the primary protons and carbons of the target compound are summarized in the tables below, based on established values for similar pyrrole derivatives. rsc.orgdocbrown.inforesearchgate.netchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Data is predicted based on analogous structures and standard chemical shift values.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| NH -1 | 10.5 - 12.0 | Broad Singlet |
| CH -2 | 6.5 - 7.0 | Singlet |
| -CH ₂-CH₂COOH (α to ring) | 2.7 - 3.0 | Triplet |
| -CH₂-CH ₂COOH (β to ring) | 2.4 - 2.7 | Triplet |
| -COOH | 11.0 - 12.5 | Broad Singlet |
| -COCH ₃ | 2.2 - 2.5 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Data is predicted based on analogous structures and standard chemical shift values.
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C -2 | 115 - 125 |
| C -3 | 118 - 128 |
| C -4 | 125 - 135 |
| C -5 | 130 - 140 |
| -C H₂-CH₂COOH (α to ring) | 25 - 35 |
| -CH₂-C H₂COOH (β to ring) | 30 - 40 |
| -C OOH | 170 - 180 |
| -C OCH₃ | 190 - 200 |
| -COC H₃ | 28 - 35 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. nanalysis.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, a key COSY correlation would be observed between the α-CH₂ and β-CH₂ protons of the propanoic acid side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. nanalysis.com It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal for the ring-CH₃ group would show a correlation to its corresponding carbon signal in the HSQC spectrum.
The protons of the ring-CH₃ group to carbons C-5 and C-4 of the pyrrole ring.
The protons of the acetyl-CH₃ group to the acetyl carbonyl carbon and to C-4 of the pyrrole ring.
The α-CH₂ protons of the propanoic acid chain to C-3 and C-2 of the pyrrole ring and the carboxylic acid carbonyl carbon.
These correlations collectively provide definitive proof of the substitution pattern on the pyrrole ring.
The structure of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- possesses features that may lead to dynamic processes such as conformational isomerism (rotamers) or tautomerism. researchgate.net For example, hindered rotation around the C4-acetyl single bond could lead to the existence of different rotamers. nih.gov
Variable Temperature (VT) NMR is the primary technique used to study such dynamic equilibria. ox.ac.uk By acquiring NMR spectra at different temperatures, one can observe changes in the appearance of signals. If a compound exists as two or more species in slow exchange on the NMR timescale at room temperature, separate signals may be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. nih.gov
Conversely, lowering the temperature can "freeze out" conformations that are rapidly interconverting at room temperature, allowing for the observation of individual species. ox.ac.uk Analysis of the spectra at different temperatures can provide thermodynamic parameters, such as the enthalpy and entropy of tautomerization or conformational change. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the parent ion. For 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- (C₁₀H₁₃NO₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. mdpi.com These methods are essential for assessing the purity of a sample and for identifying the compound within a mixture. nih.govchimia.ch
In an LC-MS or GC-MS experiment, the sample is first injected into the chromatograph, where the components are separated based on their physicochemical properties. As each component elutes from the chromatography column, it enters the mass spectrometer, which generates a mass spectrum for that component.
The mass spectrum of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- would show a molecular ion peak corresponding to its molecular weight. Additionally, characteristic fragment ions would be observed, resulting from the cleavage of specific bonds within the molecule. The study of these fragmentation pathways provides valuable structural information that can confirm the identity of the compound. nih.govresearchgate.net Common fragmentation patterns for pyrrole derivatives can be influenced by the substituents on the ring. nih.gov For the target compound, expected fragmentations would involve the loss of moieties such as water (H₂O), the acetyl group (CH₃CO), or cleavage of the propanoic acid side chain. libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Based on common fragmentation patterns for related structures.
| m/z | Possible Fragment |
|---|---|
| 195 | [M]⁺ (Molecular Ion) |
| 177 | [M - H₂O]⁺ |
| 152 | [M - CH₃CO]⁺ |
| 122 | [M - CH₂CH₂COOH]⁺ |
These techniques are invaluable not only for confirming the structure and purity of the final product but also for monitoring the progress of its synthesis by identifying intermediates and byproducts. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, these methods would provide a detailed fingerprint of its functional groups and insights into intermolecular interactions, particularly hydrogen bonding.
The structure of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- contains several key functional groups that would give rise to characteristic vibrational bands: a pyrrole ring, a carboxylic acid group, an acetyl group, and methyl groups.
Expected Vibrational Modes:
N-H Stretch: The pyrrole N-H bond typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, this band would likely be broadened and shifted to lower wavenumbers due to intermolecular N-H···O=C hydrogen bonding with either the carboxylic acid or acetyl carbonyl groups of neighboring molecules.
O-H Stretch: The carboxylic acid O-H group gives rise to a very broad and intense absorption band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers.
C=O Stretches: Two distinct carbonyl (C=O) stretching vibrations are expected. The carboxylic acid carbonyl typically absorbs in the range of 1700-1725 cm⁻¹ when hydrogen-bonded in a dimeric form. The acetyl ketone carbonyl would appear at a slightly lower wavenumber, generally between 1660-1680 cm⁻¹, due to conjugation with the pyrrole ring.
C-H Stretches: Aromatic C-H stretches from the pyrrole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propanoic acid chain would appear just below 3000 cm⁻¹.
Pyrrole Ring Vibrations: The pyrrole ring itself has characteristic ring stretching and bending modes, typically found in the 1400-1600 cm⁻¹ region.
Hydrogen Bonding Analysis: The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O groups) makes 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- a prime candidate for extensive intermolecular hydrogen bonding. In the solid state, it is highly probable that the carboxylic acid groups form cyclic dimers. nih.govmdpi.com Additionally, the pyrrole N-H group could form hydrogen bonds with the acetyl carbonyl oxygen of an adjacent molecule. Temperature-dependent or concentration-dependent IR studies could elucidate the strength and nature of these interactions by observing shifts in the N-H and C=O vibrational frequencies. Raman spectroscopy would be complementary, particularly for the more symmetric vibrations that are weak in the IR spectrum.
Table 5.3.1: Predicted Principal Infrared Absorption Bands for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 | Very broad, indicative of strong hydrogen bonding. |
| N-H Stretch | Pyrrole | 3300-3500 | Position and width dependent on hydrogen bonding. |
| C-H Stretch (Aromatic) | Pyrrole Ring | >3000 | |
| C-H Stretch (Aliphatic) | Methyl, Propanoic Chain | <3000 | |
| C=O Stretch | Carboxylic Acid | 1700-1725 | Associated with hydrogen-bonded dimer. |
| C=O Stretch | Acetyl Ketone | 1660-1680 | Lower frequency due to conjugation. |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. For 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, this technique would provide unambiguous information on its molecular conformation, bond lengths, bond angles, and, crucially, the packing of molecules in the crystal lattice.
A crystallographic study would confirm the planarity of the pyrrole ring and determine the orientation of the propanoic acid and acetyl substituents relative to the ring. Of particular interest would be the elucidation of the intermolecular hydrogen bonding network. mdpi.com It is highly anticipated that the crystal structure would reveal the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov The analysis would also show how these dimers are further connected in three dimensions, likely through N-H···O hydrogen bonds involving the pyrrole N-H and the acetyl carbonyl group, as well as weaker C-H···O interactions. mdpi.com
Table 5.4.1: Hypothetical Crystallographic Data Parameters for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Molecules per unit cell) | Integer value (e.g., 2, 4) |
| Hydrogen Bond Geometry | Donor-Acceptor distances (Å) and angles (°) for O-H···O and N-H···O interactions |
Without experimental data, specific values for these parameters cannot be provided. However, the results would be essential for understanding the solid-state properties of the compound and for rationalizing the observations from other analytical techniques like IR spectroscopy.
Chromatographic Methods for Purification and Purity Analysis (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for the separation, purification, and assessment of purity of organic compounds. For 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be routine methods used during its synthesis and characterization.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for larger-scale purification by column chromatography. Due to the presence of the polar carboxylic acid group, 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- is expected to be a relatively polar compound. A typical stationary phase would be silica (B1680970) gel. The mobile phase would likely consist of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The addition of a small amount of acetic or formic acid to the eluent is often necessary to suppress the ionization of the carboxylic acid group, which results in sharper spots and more reproducible retention factor (Rf) values.
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is the preferred method for quantitative purity analysis. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. pensoft.netresearchgate.netpensoft.net In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar.
A typical RP-HPLC method would involve:
Column: C18 (e.g., 150 x 4.6 mm, 5 µm particle size). researchgate.net
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The acidic additive ensures the carboxylic acid is protonated, leading to better peak shape and retention.
Detection: UV detection would be effective, as the substituted pyrrole ring is a strong chromophore. The detection wavelength would be set at the absorbance maximum (λmax) of the compound.
Purity Assessment: The purity would be determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Table 5.5.1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Isocratic (e.g., 50:50 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at λmax (e.g., ~225-280 nm) |
| Injection Volume | 10-20 µL |
This method would allow for the separation of the target compound from starting materials, by-products, and degradation products, enabling its accurate quantification and purity verification.
Computational and Theoretical Studies of 1h Pyrrole 3 Propanoic Acid, 4 Acetyl 5 Methyl
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov This method is employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. researchgate.net For a molecule such as 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, DFT calculations, often using hybrid functionals like B3LYP in conjunction with a basis set such as 6-31G(d) or 6-311+G(d,p), can predict key structural parameters. nih.govresearchgate.net
The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find a stable structure on the potential energy surface. The results of these calculations provide precise values for bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties. Furthermore, these calculations yield insights into the electronic properties, such as the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about its reactivity.
Table 1: Representative Predicted Geometric Parameters from DFT Calculations Note: The following data is representative of parameters obtained for substituted pyrrole (B145914) molecules through DFT calculations and is for illustrative purposes. Specific values for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- would require dedicated computation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| N1-C2 | ~1.37 Å | |
| C2-C3 | ~1.39 Å | |
| C4-C5 | ~1.42 Å | |
| C4-C(Acetyl) | ~1.51 Å | |
| C(Acetyl)=O | ~1.23 Å | |
| Bond Angles | ||
| C5-N1-C2 | ~109° | |
| N1-C2-C3 | ~108° | |
| C3-C4-C5 | ~107° | |
| Dihedral Angle | ||
| C3-C4-C(Acetyl)=O | ~180° (for planar acetyl) |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic data, which serves as a valuable tool for structural elucidation and confirmation. mdpi.com
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C nuclei, can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. mdpi.com These calculations provide theoretical chemical shifts (δ) that can be compared with experimental spectra. nih.gov For 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, predicted shifts for the pyrrole ring protons, the methyl groups, the propanoic acid chain, and the acetyl group can help in the unambiguous assignment of signals in an experimental NMR spectrum. nih.govmdpi.com
Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) are calculated by determining the harmonic vibrational frequencies of the optimized molecular structure. researchgate.net These calculations can predict the positions of characteristic absorption bands corresponding to specific functional groups. For the target molecule, this would include the N-H stretch of the pyrrole ring, the C=O stretches of the acetyl and carboxylic acid groups, and various C-H bending and stretching modes. researchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data Note: This table illustrates the type of data generated from spectroscopic predictions for a substituted pyrrole. Actual values require specific calculations and experimental validation.
| Parameter | Nucleus/Functional Group | Predicted Value | Typical Experimental Range |
| ¹³C NMR | |||
| C=O (Carboxylic Acid) | ~175 ppm | 170-185 ppm | |
| C=O (Acetyl) | ~198 ppm | 195-205 ppm | |
| Pyrrole Cα | ~125 ppm | 115-135 ppm | |
| Vibrational Frequencies | |||
| N-H Stretch (Pyrrole) | ~3450 cm⁻¹ | 3400-3500 cm⁻¹ | |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | 1700-1725 cm⁻¹ | |
| C=O Stretch (Acetyl) | ~1670 cm⁻¹ | 1660-1680 cm⁻¹ |
Molecular Orbital Analysis and Reactivity Predictions (e.g., Frontier Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.comyoutube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, analysis of the HOMO and LUMO would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack.
Table 3: Typical Frontier Molecular Orbital Parameters for Pyrrole Derivatives Note: The values presented are representative for pyrrole-based compounds and serve as an example.
| Parameter | Energy (eV) | Implication |
| HOMO Energy | -5.5 to -6.5 | Electron-donating ability (nucleophilicity) |
| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~4.5 | Chemical reactivity and kinetic stability |
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds, like the propanoic acid side chain in 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them. researchgate.net
This is achieved by mapping the potential energy surface (PES) of the molecule. A PES is a multidimensional plot of the molecule's energy as a function of its geometric parameters, typically one or two key dihedral angles. By systematically rotating these bonds and calculating the energy at each step, a map is generated that shows the low-energy valleys (stable conformers) and high-energy peaks (transition states). researchgate.net This analysis is vital for understanding the molecule's preferred shape in different environments, which in turn influences its physical properties and biological activity.
Molecular Dynamics Simulations to Investigate Dynamic Behavior
While quantum mechanics calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
An MD simulation can reveal how 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- behaves in a more realistic environment, such as in a solvent like water. It provides insights into the molecule's flexibility, the range of conformations it can access at a given temperature, and its interactions with surrounding solvent molecules. researchgate.net This dynamic picture is crucial for understanding processes like ligand binding to a receptor, where flexibility and conformational changes are often key. nih.gov
In Silico Evaluation of Molecular Interactions (e.g., Docking Studies for Receptor Binding Mechanisms)
In silico methods, particularly molecular docking, are essential tools in drug discovery and molecular biology for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme (receptor). nih.govresearchgate.net
Molecular docking simulations place the 3D structure of the ligand, in this case, 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, into the binding site of a receptor whose structure is known. mdpi.com An algorithm then samples numerous possible orientations and conformations of the ligand within the binding site and uses a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. mdpi.comresearchgate.net The results can predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com These studies are instrumental in hypothesizing the mechanism of action for a compound and guiding the design of new, more potent molecules. nih.govnih.gov
Table 4: Hypothetical Molecular Docking Results Note: This table provides an example of typical results from a docking study of a pyrrole derivative against a hypothetical enzyme target.
| Parameter | Result | Details |
| Target Enzyme | e.g., Cyclooxygenase-2 (COX-2) | A common target for anti-inflammatory agents. |
| Binding Energy | -8.5 kcal/mol | A lower value indicates a stronger predicted binding affinity. |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | Amino acids in the active site forming interactions. |
| Types of Interactions | Hydrogen bond | Between the carboxylic acid group and Arg120. |
| Hydrophobic interaction | Between the pyrrole ring and Tyr355. |
Role of 1h Pyrrole 3 Propanoic Acid, 4 Acetyl 5 Methyl As a Synthetic Intermediate and Building Block
Utilization in the Construction of Pyrrole-Containing Macrocycles
Substituted pyrroles are fundamental components in the synthesis of macrocyclic compounds. nih.gov The construction of these large ring systems often relies on the stepwise or template-driven assembly of smaller, functionalized heterocyclic units. 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- is an ideal candidate for such constructions.
The propanoic acid side chain can be activated and coupled with other molecules, such as amines or alcohols on another pyrrole (B145914) unit, to form amide or ester linkages, respectively. This covalent linkage is a common strategy for creating the backbone of macrocycles. Furthermore, the acetyl group can be modified or used in condensation reactions to link to other building blocks. The ability to form stable, multi-unit structures is essential for creating host-guest systems, ion channels, and other functional supramolecular assemblies.
Key Synthetic Strategies for Macrocycles:
| Strategy | Description | Relevant Functional Groups |
|---|---|---|
| Amide Coupling | Activation of the carboxylic acid followed by reaction with an amine to form a stable amide bond, linking pyrrole units. | Propanoic acid |
| Esterification | Reaction of the carboxylic acid with an alcohol under acidic conditions to form an ester linkage. | Propanoic acid |
| Condensation Reactions | The acetyl group can react with various nucleophiles to form larger structures. | Acetyl group |
Application in the Synthesis of Porphyrinoid and Dipyrromethane Systems
Porphyrins and related porphyrinoid macrocycles are crucial in biological systems (e.g., heme, chlorophyll) and materials science. rsc.org Their synthesis is a cornerstone of heterocyclic chemistry and heavily relies on pyrrole precursors. acs.orgsbq.org.br Dipyrromethanes, which are two pyrrole rings linked by a methylene (B1212753) bridge, are the most common intermediates in porphyrin synthesis. nih.govresearchgate.net
1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- is structurally analogous to the pyrroles involved in the biosynthesis of natural porphyrins, such as porphobilinogen, which also features acetic and propionic acid side chains. rsc.org The synthesis of dipyrromethanes typically involves the acid-catalyzed condensation of a pyrrole with an aldehyde or a ketone. sbq.org.brnih.govderpharmachemica.com The unsubstituted α-position of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- is reactive toward aldehydes, leading to the formation of a dipyrromethane. Two molecules of such a dipyrromethane can then be further condensed to form the porphyrin macrocycle. The substituents on the pyrrole ring ultimately dictate the properties of the resulting porphyrin.
The general approach involves two main steps:
Dipyrromethane Formation: An acid-catalyzed reaction between two equivalents of a pyrrole (like 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-) and one equivalent of an aldehyde.
Porphyrinogen (B1241876) Formation and Oxidation: The resulting dipyrromethane is then reacted with another aldehyde or a dipyrromethane-dicarbinol under acidic conditions to form a porphyrinogen (a cyclic tetrapyrrole), which is subsequently oxidized to the aromatic porphyrin.
Precursor in the Formation of Fused Heterocyclic Compounds Incorporating the Pyrrole Ring
The functional groups of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- make it an excellent starting material for creating fused heterocyclic systems, where another ring is built onto the pyrrole core. Examples include pyrrolopyrimidines and pyrrolo[3,4-d]pyridazinones. nih.govnih.govnih.gov
Pyrrolopyrimidines: The synthesis of a pyrrolopyrimidine ring system can be envisioned starting from the propanoic acid moiety. For instance, the propanoic acid could be converted to a β-keto ester. This intermediate could then be cyclized with a reagent like urea (B33335) or thiourea (B124793) to form the pyrimidine (B1678525) ring fused to the pyrrole. Various synthetic routes to pyrrolopyrimidines often involve the cyclization of appropriately functionalized pyrroles. nih.govmdpi.comresearchgate.net
Pyrrolo[3,4-d]pyridazinones: This fused system is often synthesized from pyrroles containing adjacent carbonyl functionalities, such as a pyrrole-3,4-dicarboxylic acid or its anhydride (B1165640). nih.gov However, the acetyl and propanoic acid groups on 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- offer an alternative pathway. The acetyl group and the ester derived from the propanoic acid can serve as the two electrophilic centers needed for cyclocondensation with hydrazine (B178648). researchgate.netresearchgate.net The reaction with hydrazine would first form a hydrazone at the acetyl position, followed by an intramolecular cyclization with the adjacent ester group to form the pyridazinone ring. researchgate.net
Potential Transformations to Fused Systems:
| Target Heterocycle | Required Functional Groups on Pyrrole | Potential Reagents |
|---|---|---|
| Pyrrolopyrimidine | β-amino group and adjacent ester/nitrile | Not directly applicable |
| β-keto ester and adjacent functional group | Urea, Guanidine (B92328) |
| Pyrrolo[3,4-d]pyridazinone | Two adjacent carbonyl groups (e.g., keto-ester) | Hydrazine and its derivatives |
Development of Novel Reagents and Catalysts from 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Derivatives
The development of novel reagents and catalysts is a frontier in chemical research. Pyrrole-containing molecules have been explored as ligands for transition metal catalysts and as organocatalysts. researchgate.netresearchgate.netnih.govrsc.org The structure of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- provides multiple coordination sites (the pyrrole nitrogen, the acetyl oxygen, and the carboxylic acid oxygens) that could be used to chelate metal ions. nih.gov
Derivatives of this compound could be designed to act as ligands in catalysis. For example, conversion of the propanoic acid to a phosphine (B1218219) or an N-heterocyclic carbene precursor could yield ligands for cross-coupling reactions. The inherent chirality that could be introduced into the side chains also opens the door to developing catalysts for asymmetric synthesis.
Furthermore, the pyrrole scaffold itself can be part of an organocatalyst. For instance, the pyrrole nitrogen can be functionalized to create a chiral amine or a Brønsted acid. The combination of the pyrrole ring's electronic properties with strategically placed functional groups derived from the acetyl and propanoic acid moieties could lead to the development of a new class of efficient and selective organocatalysts. researchgate.net
Future Research Directions and Challenges in the Study of 1h Pyrrole 3 Propanoic Acid, 4 Acetyl 5 Methyl
Development of More Efficient and Sustainable Synthetic Routes for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-
The synthesis of polysubstituted pyrroles remains a central theme in organic chemistry. uctm.edu Traditional methods like the Paal-Knorr synthesis, which typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often require harsh conditions. uctm.edumdpi.com Future efforts will undoubtedly pivot towards greener and more efficient methodologies.
Key areas for development include:
Catalytic Approaches: Employing novel catalysts, such as low-cost aluminas or various metal catalysts (copper, palladium, etc.), can lead to milder reaction conditions, shorter reaction times, and higher yields. uctm.edumdpi.comnih.gov For instance, magnesium iodide etherate has proven effective in catalyzing the reaction between 1,4-diketones and primary amines. uctm.edu
Multicomponent Reactions: One-pot multicomponent reactions, where multiple starting materials react sequentially to form a complex product, offer a streamlined and atom-economical approach. nih.gov These methods reduce waste by minimizing intermediate purification steps.
Sustainable Solvents and Conditions: A major challenge is the reduction of hazardous solvent use. Research into solvent-free reactions or the use of environmentally benign solvents like water is a critical direction.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Description | Potential Advantages | Challenges for Specific Compound |
|---|---|---|---|
| Modified Paal-Knorr | Condensation of a suitable 1,4-dicarbonyl precursor with an amine. uctm.edu | Well-established, versatile. | Precursor availability, potentially harsh conditions. |
| Van Leusen Reaction | [3+2] cycloaddition between an activated alkene and tosylmethyl isocyanide (TosMIC). nih.gov | Good for constructing the pyrrole (B145914) ring with specific substituents. | Requires specialized reagents and careful control of reaction conditions. |
| Catalytic Cyclization | Use of solid acid catalysts or transition metals to facilitate ring formation. mdpi.comnih.gov | Higher efficiency, milder conditions, catalyst reusability. | Catalyst selection and optimization for the target molecule. |
| Green Chemistry Routes | Employing sustainable solvents (e.g., water), bio-based starting materials, or energy sources like microwaves. nih.gov | Reduced environmental impact, improved safety. | Adapting existing green methods to the specific functional groups of the target compound. |
Exploration of Novel Functionalization and Derivatization Strategies
Once a reliable synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- is established, the next frontier is its chemical modification to create a library of new molecules. The existing functional groups—the acetyl, methyl, and propanoic acid moieties—offer multiple handles for derivatization.
Future research will likely explore:
C-H Functionalization: Direct functionalization of the C-H bonds on the pyrrole ring is a powerful tool for creating derivatives without pre-functionalized starting materials. nih.gov This can introduce new substituents that modulate the electronic and steric properties of the molecule.
Modification of the Propanoic Acid Chain: The carboxylic acid group can be converted into a wide array of functional groups, including esters, amides, and hydrazides. These modifications are crucial for altering solubility, polarity, and biological interaction capabilities.
Reactions at the Acetyl Group: The ketone of the acetyl group is a reactive site for condensations, reductions, or conversions to other functional groups like oximes, which can significantly enhance bioactivity. mdpi.com
Advanced Mechanistic Investigations using State-of-the-Art Analytical Techniques
A deep understanding of the reaction mechanisms governing the synthesis and functionalization of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- is crucial for optimizing reactions and predicting outcomes. While classical techniques provide foundational data, advanced methods can offer unprecedented insight.
Future investigations should employ:
Computational Chemistry: Quantum chemical calculations can model transition states and reaction pathways, helping to rationalize observed reactivity and selectivity. nih.gov This can predict whether a reaction proceeds through ionic, radical, or cycloaddition mechanisms. nih.govresearchgate.net
In-situ Spectroscopy: Techniques like IR and NMR spectroscopy can be used to monitor reactions in real-time, identifying transient intermediates that provide direct evidence for a proposed mechanism. rsc.org
Kinetic Studies: Detailed kinetic analysis can elucidate the rate-determining steps of a synthetic sequence, providing critical information for process optimization and scale-up.
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties of Pyrrole-3-propanoic Acid Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. aimlic.comresearchgate.net For a molecule like 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, where experimental data may be scarce, AI can accelerate the research and development cycle significantly. arxiv.org
Key applications include:
Reaction Prediction: ML models can be trained on large datasets of known chemical reactions to predict the most likely products, yields, and optimal conditions for the synthesis and functionalization of this specific pyrrole. sjp.ac.lk
Property Prediction: AI can forecast a wide range of physicochemical and biological properties, such as solubility, toxicity, and potential therapeutic activity, guiding experimental efforts toward the most promising derivatives. sjp.ac.lkastrazeneca.com
Generative Models: Advanced AI can design novel pyrrole derivatives in silico with desired properties, expanding the chemical space for exploration beyond what is intuitively obvious to a human chemist. aimlic.com
Table 2: Properties Predictable by Machine Learning Models
| Property Category | Specific Examples | Impact on Research |
|---|---|---|
| Physicochemical | Solubility, Melting Point, LogP | Guides formulation and purification strategies. |
| Spectroscopic | NMR/IR Spectra | Aids in structure confirmation and identification. |
| Biological Activity | Toxicity, Binding Affinity, ADME properties. astrazeneca.com | Prioritizes compounds for synthesis and biological screening. |
| Reactivity | Reaction Yield, Regioselectivity, Site of Metabolism | Optimizes synthetic routes and predicts metabolic stability. |
Designing of Pyrrole-3-propanoic Acid Analogues for Specific Molecular Probes in Biological Systems
Pyrrole-based structures are integral to many biologically active molecules and are frequently used as scaffolds for developing molecular probes. benthamdirect.comnih.govnih.gov These probes are invaluable tools for visualizing and understanding biological processes at the molecular level. benthamdirect.com The functional groups on 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- make it an attractive starting point for designing such probes.
Future directions in this area involve:
Fluorescent Probes: By attaching fluorophores or designing the pyrrole core to be inherently fluorescent, analogues could be created to image specific enzymes or cellular components. nih.gov Pyrrolopyrrole cyanine (B1664457) dyes, for instance, are a class of near-infrared fluorescent dyes with long fluorescence lifetimes suitable for in-vivo imaging. nih.gov
Enzyme Inhibitors: The propanoic acid and acetyl groups could be tailored to fit into the active site of specific enzymes, such as cyclooxygenases (COX), potentially leading to new anti-inflammatory agents or probes to study inflammation. nih.gov
Multimodal Imaging Agents: Research into incorporating functionalities suitable for multiple imaging techniques (e.g., MRI and PET) into a single pyrrole-based molecule is a growing field. benthamdirect.comingentaconnect.com This would allow for more comprehensive in-vivo studies.
Q & A
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
- Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR, Raman). Design of experiments (DoE) identifies critical process parameters (CPPs) affecting yield and purity. Reproducibility is enhanced by strict control of reaction variables (e.g., stirring rate, cooling gradients) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., HPLC vs. LC-MS for purity). Statistically assess outliers via Grubbs’ test .
- Regulatory Compliance : Follow ICH guidelines for impurity profiling and stability testing. Reference standards must meet EP/USP monographs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
